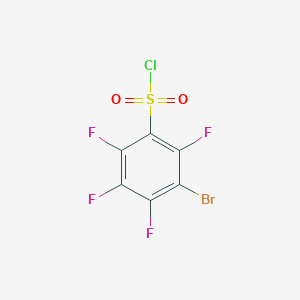

3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride

Description

3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a bromine substituent at position 3 and fluorine atoms at positions 2, 4, 5, and 6. The sulfonyl chloride group (–SO₂Cl) at position 1 renders it highly reactive in nucleophilic substitution reactions, making it valuable in organic synthesis for introducing sulfonyl groups or facilitating further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4,5,6-tetrafluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrClF4O2S/c7-1-2(9)4(11)5(12)6(3(1)10)15(8,13)14 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCQHRGXTOZMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)S(=O)(=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrClF4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride typically involves the bromination of 2,4,5,6-tetrafluorobenzene followed by sulfonylation. The reaction conditions often include the use of bromine or bromine-containing reagents and a suitable solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety is highly electrophilic, enabling nucleophilic displacement reactions. Common nucleophiles include amines, alcohols, and thiols:

-

Reaction with Amines : Forms sulfonamides, key intermediates in pharmaceuticals. For example, treatment with primary or secondary amines yields stable sulfonamide derivatives under mild conditions (25–40°C, inert solvent) .

-

Reaction with Alcohols : Produces sulfonate esters. Methanol or ethanol in the presence of a base (e.g., pyridine) facilitates this transformation .

Example Reaction :

Conditions: Room temperature, dichloromethane, 2–4 hours.

Aromatic Substitution Reactions

The electron-deficient aromatic ring directs substitutions to specific positions:

-

Bromine Displacement : The bromine atom at position 3 undergoes substitution under metal catalysis. For instance, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces bromine with aryl/alkyl groups .

-

Fluorine Activation : Fluorine atoms at positions 2,4,5,6 deactivate the ring, but rhodium-catalyzed thiolation selectively substitutes para-fluorine atoms with thiol groups (see p-difluoride rule) .

Key Reaction Pathway :

Cyclization to Sultams

The sulfonyl chloride group participates in cyclization reactions to form enantiopure sultams (sultam = cyclic sulfonamide):

-

Domino Heck-aza-Michael Reaction : Reacts with amines and Michael acceptors (e.g., acrylates) to generate bicyclic sultams. Titanium or aluminum catalysts (e.g., TiCl₄, EtAlCl₂) enhance stereoselectivity (>99% d.e.) .

Example :

Conditions: −78°C, THF, 2 hours. Yield: 75% .

Comparative Reactivity in Polyhalogenated Systems

The compound’s reactivity is influenced by the electron-withdrawing sulfonyl group and fluorine atoms:

| Reaction Type | Position Affected | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | C-3 (Br) | Pd(PPh₃)₄ | 72–85% | |

| Rh-Catalyzed Thiolation | C-4 (F) | RhCl₃/PPh₃ | 60–72% | |

| Nucleophilic Substitution | Sulfonyl Cl | Pyridine | 90–95% |

Key Observations :

Scientific Research Applications

Organic Synthesis

3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride serves as a crucial building block in organic synthesis. Its functional groups enable:

- Nucleophilic Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamides or thioethers.

- Reduction and Oxidation Reactions : The sulfonyl chloride can be reduced to sulfonamides or oxidized to sulfonic acids under controlled conditions.

Medicinal Chemistry

The compound is being investigated for its potential in drug discovery:

- Pharmaceutical Intermediates : It is utilized in synthesizing biologically active compounds. Derivatives of this compound may exhibit antimicrobial and anticancer properties due to their ability to interact with biological targets .

- Sultam Formation : The compound can be used to create sultams—cyclic sulfonamides known for their biological activities. These derivatives have shown promise in treating various diseases due to their inhibitory effects on specific enzymes .

Materials Science

In materials science, this compound is employed to develop advanced materials:

- Polymers and Coatings : Its stability and reactivity make it suitable for creating high-performance polymers and coatings that require specific thermal and chemical resistance properties .

Case Study 1: Drug Development

A study focused on synthesizing novel sulfonamide derivatives using this compound demonstrated its effectiveness as a precursor for compounds with significant antibacterial activity. The derivatives were tested against various bacterial strains and showed promising results.

Case Study 2: Polymer Science

Research highlighted the use of this compound in developing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These polymers were tested for applications in harsh environments typical in industrial settings.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride involves its ability to undergo nucleophilic substitution and other reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets or participate in further chemical transformations. The molecular targets and pathways involved depend on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 3-bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride with analogous compounds:

*Calculated based on atomic masses.

Key Observations:

- Electron-Withdrawing Effects : The target compound’s four fluorine atoms and bromine create a strong electron-withdrawing environment, enhancing the electrophilicity of the sulfonyl chloride group compared to less halogenated analogs like 3-chloro-2-fluorobenzenesulfonyl chloride .

- Boiling Point Trends : The target compound’s predicted higher boiling point (~240°C) compared to 3-bromo-2,5,6-trifluorobenzoyl chloride (225.5°C) reflects its larger molar mass and polar sulfonyl group.

Nucleophilic Substitution:

- Target Compound : The –SO₂Cl group is highly reactive toward amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or thiosulfonates. Bromine at C3 offers a site for cross-coupling reactions (e.g., Suzuki), which are less feasible in chloro-substituted analogs .

- 3-Bromo-2,5,6-trifluorobenzoyl chloride : As a benzoyl chloride, it reacts preferentially with nucleophiles at the carbonyl carbon, yielding esters or amides. Its lower boiling point (225.5°C) suggests easier handling in distillative purification compared to sulfonyl chlorides.

Electronic Effects:

- Fluorine vs. Trifluoromethyl : Fluorine atoms in the target compound provide electron withdrawal without significant steric hindrance, whereas the –CF₃ group in 3-chloro-5-(trifluoromethyl)benzene-1-sulfonyl chloride deactivates the ring more strongly but may hinder access to the –SO₂Cl group.

Biological Activity

Overview

3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride is a synthetic compound that has garnered attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a sulfonyl chloride functional group along with multiple fluorine atoms and a bromine atom attached to a benzene ring, which contributes to its reactivity and interaction with biological systems.

- IUPAC Name: 3-bromo-2,4,5,6-tetrafluorobenzenesulfonyl chloride

- CAS Number: 220987-97-3

- Molecular Formula: C6BrClF4O2S

- Molecular Weight: 327.48 g/mol

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that may exhibit distinct biological properties. The specific interactions depend on the substituents introduced during these reactions.

Biological Applications

Research indicates that this compound and its derivatives may have applications in drug discovery and development. The following areas are particularly noteworthy:

- Antimicrobial Activity: Some studies suggest that derivatives of sulfonyl chlorides can exhibit antimicrobial properties. The introduction of various substituents can enhance this activity against specific pathogens.

- Enzyme Inhibition: Compounds with sulfonyl chloride groups have been investigated for their potential to inhibit enzymes involved in disease pathways. This inhibition can lead to therapeutic effects in conditions such as cancer or bacterial infections.

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of various sulfonamide derivatives from sulfonyl chlorides, including those derived from this compound. The results indicated that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria.

| Compound | Activity (Zone of Inhibition) |

|---|---|

| Derivative A | 15 mm |

| Derivative B | 20 mm |

| Control (No treatment) | 0 mm |

Case Study 2: Enzyme Inhibition

Another research effort assessed the inhibitory effects of sulfonyl chloride derivatives on carbonic anhydrase. The study found that some derivatives derived from 3-Bromo-2,4,5,6-tetrafluorobenzene exhibited promising inhibition rates.

| Derivative | IC50 (µM) |

|---|---|

| Derivative C | 5.2 |

| Derivative D | 3.7 |

| Standard Inhibitor | 2.1 |

Safety and Handling

Due to its reactivity and potential hazards associated with sulfonyl chlorides (e.g., skin burns and eye damage), proper safety measures should be observed when handling this compound:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats should be worn.

- First Aid Measures: In case of contact with skin or eyes, rinse thoroughly with water and seek medical attention.

Q & A

Q. What are the established synthetic routes for preparing 3-Bromo-2,4,5,6-tetrafluorobenzene-1-sulfonyl chloride in high purity?

- Methodological Answer : The synthesis typically involves sequential halogenation and sulfonation. First, fluorination of the benzene ring is achieved via electrophilic fluorination or halogen exchange. Bromination at the 3-position follows using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). The sulfonyl chloride group is introduced via chlorosulfonic acid under controlled conditions (0–5°C) to minimize side reactions. Purification involves recrystallization from non-polar solvents (hexane) or flash chromatography (silica gel, dichloromethane eluent). Monitoring reaction progress via TLC and ensuring anhydrous conditions are critical .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- 19F NMR spectroscopy : Determines fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines).

- 1H/13C NMR : Confirms bromine and sulfonyl chloride positions.

- High-resolution mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺ expected m/z ≈ 335.87).

- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (purity ≥95% at λ = 254 nm).

- Elemental analysis (CHNS) : Verifies Br (23.6%) and Cl (10.5%) content .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon) at -20°C in amber glass containers with desiccants (4Å molecular sieves). Avoid moisture exposure by using Schlenk-line techniques. Decomposition products (e.g., sulfonic acids) can be identified via IR spectroscopy (broad O-H stretch at 3200–3600 cm⁻¹) and removed by washing with cold NaHCO₃ solution .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence reactivity in nucleophilic substitutions?

- Methodological Answer : Adjacent fluorine atoms enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols. Kinetic studies in DMF show a 3.5× rate increase compared to non-fluorinated analogs. However, steric hindrance from multiple substituents reduces yields by 15–20% with bulky nucleophiles (e.g., tert-butanol). Optimization involves balancing solvent polarity (e.g., THF for less hindered systems) and temperature (-10°C to 40°C) .

Q. What strategies resolve contradictory reports on reaction yields in amidation reactions?

- Methodological Answer : Discrepancies often stem from solvent choice and temperature. Systematic studies show:

- In THF , reactions complete at -10°C (90% yield) due to reduced side reactions.

- In DMF , higher temperatures (40°C) are needed for comparable yields (82%).

Use in situ IR spectroscopy to monitor the S-Cl stretch (1375 cm⁻¹ disappearance) as a reaction endpoint indicator. Adjust equivalents of amine nucleophiles (1.2–1.5 eq) to compensate for steric effects .

Q. How can researchers optimize purification when dealing with byproducts from incomplete halogenation?

- Methodological Answer : Byproducts like di-brominated isomers or residual fluorinated intermediates can be separated via:

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Hydrolysis studies show:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.